4'-Aminobiphenyl-2-carboxylic acid
CAS No.: 25829-61-2
Cat. No.: VC2320016
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25829-61-2 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 2-(4-aminophenyl)benzoic acid |
| Standard InChI | InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) |
| Standard InChI Key | DHTPJFVSTBGVFV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O |
Introduction
Structural Characteristics and Basic Properties
4'-Aminobiphenyl-2-carboxylic acid belongs to the class of biphenyl compounds, characterized by two benzene rings connected by a single bond. In this particular compound, the amino group (-NH2) is positioned at the para (4') position of one benzene ring, while the carboxylic acid group (-COOH) is located at the ortho (2) position of the other benzene ring. This spatial arrangement gives the molecule distinctive chemical reactivity patterns and potential biological interactions.
Chemical Identity
The compound is formally known as 4'-Aminobiphenyl-2-carboxylic acid, though it has several synonyms in chemical databases and literature. It is identified by the CAS registry number 25829-61-2 and is also known as 2-(4-aminophenyl)benzoic acid, which describes its structure in terms of a benzoic acid with a 4-aminophenyl substituent .
Physical Properties
4'-Aminobiphenyl-2-carboxylic acid exists as a solid at room temperature, consistent with the physical state of other biphenyl carboxylic acid derivatives. The following table summarizes the key physical and chemical properties of this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H11NO2 | |
| Molecular Weight | 213.23 g/mol | |
| Physical State | Solid | |
| CAS Number | 25829-61-2 | |
| PubChem CID | 611615 |
Unlike some related compounds, 4'-Aminobiphenyl-2-carboxylic acid contains both acidic (carboxylic acid) and basic (amine) functional groups, making it an amphoteric molecule. This characteristic is important for understanding its chemical behavior in different pH environments and its potential interactions with biological systems.
Chemical Properties and Reactivity
The chemical behavior of 4'-Aminobiphenyl-2-carboxylic acid is largely determined by the presence of two reactive functional groups: the carboxylic acid and the amino group. These groups participate in various chemical reactions that define the compound's applications and biological activity.
Carboxylic Acid Functionality
The carboxylic acid group at the 2-position shows typical acidic behavior, capable of deprotonation to form carboxylate salts with bases. This functional group can participate in esterification reactions, amide formation, and other transformations common to carboxylic acids. The ortho position of this group relative to the biphenyl bond may introduce some steric constraints that influence its reactivity compared to para-substituted analogues.
Amino Group Reactivity
The amino group at the 4'-position behaves as a weakly basic functional group, similar to other aniline derivatives. This group can engage in various reactions, including:
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Diazotization to form diazonium salts
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Acylation with acid chlorides or anhydrides
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Nucleophilic substitution reactions
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Coordination with metal ions
Drawing parallels with similar compounds like 4-aminobiphenyl, the amino group likely confers nucleophilic properties to the molecule, though its reactivity may differ due to the presence of the carboxylic acid group in the 2-position .
Structural Comparison with Related Compounds
To better understand the properties and potential behavior of 4'-Aminobiphenyl-2-carboxylic acid, it is useful to compare it with structurally related compounds for which more data is available.
Comparison with Similar Biphenyl Derivatives
The following table compares 4'-Aminobiphenyl-2-carboxylic acid with structurally related compounds:
This comparison highlights the structural similarities and differences that may influence the chemical behavior and biological activity of 4'-Aminobiphenyl-2-carboxylic acid relative to its analogues.
Analytical Methods for Identification and Characterization
For research and quality control purposes, various analytical techniques can be employed to identify and characterize 4'-Aminobiphenyl-2-carboxylic acid.
Spectroscopic Methods
Standard spectroscopic techniques for characterization would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide structural confirmation.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for carboxylic acid (approximately 1700 cm⁻¹) and amine functionalities.
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Mass Spectrometry: Would confirm the molecular weight of 213.23 g/mol and provide fragmentation patterns specific to this compound.
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UV-Visible Spectroscopy: Would give information about the electronic transitions in the molecule.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be suitable methods for separation, identification, and quantification of 4'-Aminobiphenyl-2-carboxylic acid in mixtures or as part of quality control procedures.
Research Status and Future Directions
The current research status of 4'-Aminobiphenyl-2-carboxylic acid appears limited based on the available search results. This suggests several potential directions for future investigation:
Structure-Activity Relationship Studies
Comparative studies between 4'-Aminobiphenyl-2-carboxylic acid and its isomers (such as the 4-carboxylic acid analogue) could provide valuable insights into how the position of the carboxylic acid group affects chemical reactivity and biological activity.
Pharmaceutical Applications
Given the use of related compounds in antiviral research, particularly against HPV, investigating the potential of 4'-Aminobiphenyl-2-carboxylic acid or its derivatives in this field could be promising .
Toxicological Assessment
Comprehensive toxicological studies would be essential to establish the safety profile of this compound, particularly given its structural relationship to known carcinogens like 4-aminobiphenyl .
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